molecular formula C8H9ClO B2910486 (2-Chloro-4-methylphenyl)methanol CAS No. 39652-31-8

(2-Chloro-4-methylphenyl)methanol

Cat. No.: B2910486
CAS No.: 39652-31-8
M. Wt: 156.61
InChI Key: VVAVRWRWRCLETL-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylphenyl)methanol (CAS 39652-31-8) is a chemical building block of interest in organic synthesis and pharmaceutical research. With the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol , this benzyl alcohol derivative is characterized by chloro and methyl substituents on the phenyl ring, which can influence its reactivity and physical properties. It is typically supplied as a solid and should be stored sealed in dry conditions at 2-8°C to maintain stability . As a synthon, it serves as a versatile intermediate for constructing more complex molecular architectures. Diarylmethanol structures, which share a similar core, are recognized as important precursors in the synthesis of active pharmaceutical ingredients (APIs) . This compound is intended for research and development purposes in a laboratory setting only. It is not certified for diagnostic or therapeutic use and is not intended for human or veterinary consumption. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVRWRWRCLETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Methylphenyl Methanol and Its Analogues

Direct Synthetic Approaches to (2-Chloro-4-methylphenyl)methanol

Direct synthesis methods provide the most straightforward pathways to this compound, primarily involving the functional group transformation of readily available precursors.

Reduction of Corresponding Aromatic Aldehydes or Carboxylic Acid Derivatives

A primary and highly effective method for synthesizing this compound is through the reduction of its corresponding aldehyde, 2-chloro-4-methylbenzaldehyde (B1590771). scbt.comuni.lugeorganics.sk This transformation is a standard procedure in organic chemistry. ncert.nic.inncert.nic.in The reduction can be efficiently achieved using various reducing agents.

Commonly, sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are employed for this purpose. ncert.nic.in Catalytic hydrogenation, utilizing catalysts like platinum, palladium, or nickel, also serves as an effective method for reducing aldehydes to primary alcohols. ncert.nic.in

Similarly, derivatives of 2-chloro-4-methylbenzoic acid, such as its esters, can be reduced to form this compound. biosynth.comnih.gov Lithium aluminium hydride is a powerful enough reducing agent to convert carboxylic acids and their esters directly to the corresponding primary alcohol.

The choice of reducing agent and reaction conditions can be tailored based on the presence of other functional groups in the molecule to ensure chemoselectivity.

Table 1: Reduction of 2-Chloro-4-methylbenzaldehyde

Reagent Catalyst Product Reference
H₂ Platinum, Palladium, or Nickel This compound ncert.nic.in
NaBH₄ - This compound ncert.nic.in
LiAlH₄ - This compound ncert.nic.in

Chlorination/Methylation Strategies on Benzyl (B1604629) Alcohol Scaffolds

An alternative to the reduction of pre-functionalized aromatic rings is the direct functionalization of a simpler benzyl alcohol scaffold. This can involve chlorination and methylation reactions, although these are often more complex due to challenges in controlling regioselectivity.

For instance, the chlorination of 4-methylbenzyl alcohol would require directing the chlorine atom to the ortho position relative to the hydroxymethyl group and meta to the methyl group. This can be challenging as the directing effects of the substituents may lead to a mixture of isomers. A highly chemoselective method for the chlorination of benzyl alcohols uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) under neutral conditions, which is rapid and high-yielding. organic-chemistry.org This method is particularly useful for substrates with acid-labile functional groups. organic-chemistry.org Another approach involves using sulfonyl chlorides like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) with strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). koreascience.kr

The methylation of a 2-chlorobenzyl alcohol scaffold would follow the principles of Friedel-Crafts alkylation. However, this reaction can be prone to side products, such as the formation of diarylmethanes. wikipedia.org

Multicomponent and Cascade Reactions for Related Architectures

Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways to complex molecular architectures related to this compound. These reactions combine multiple operational steps into a single synthetic procedure without isolating intermediates.

For example, a three-component reaction involving derivatives of benzyl alcohol, 2-aminophenol, and isocyanide can be used to synthesize Benzo[b] acs.orgrasayanjournal.co.inoxazine-2-amine derivatives. Another multicomponent approach involves the reaction of catechols, benzyl alcohols, and ammonium (B1175870) acetate, catalyzed by Fe(III), to produce benzoxazole (B165842) derivatives. acs.org

Cascade reactions initiated by the C(sp³)–H functionalization of amides or carboxylic acids with alkenes, catalyzed by palladium, can lead to the formation of various heterocyclic structures like γ-lactams and γ-lactones. mdpi.com While not directly yielding this compound, these strategies are powerful for building related complex structures that may incorporate the substituted benzyl moiety. For instance, oxidative activation of benzyl or cinnamyl ethers bearing allylsilane derivatives can lead to functionalized 4-methylenetetrahydropyrans through a cascade cyclization. nih.gov

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. This includes the use of advanced catalytic systems and alternative energy sources.

Catalytic Syntheses (e.g., Metal-catalyzed Cross-coupling, Reductions)

Metal-catalyzed reactions are at the forefront of modern organic synthesis. For the synthesis of benzyl alcohols and their derivatives, several catalytic approaches are noteworthy.

Metal-catalyzed Cross-Coupling: Iron-catalyzed cross-coupling reactions provide a route to benzylic alcohols. nih.gov A sequential method involving iron-catalyzed Kumada cross-coupling of chlorobenzamides with alkyl Grignard reagents, followed by a chemoselective reduction, yields valuable benzylic alcohols. nih.gov Nickel-catalyzed cross-electrophile arylation of benzyl alcohols with various aryl electrophiles is another powerful method for creating C-C bonds. dicp.ac.cnresearchgate.net Molybdenum-catalyzed intermolecular cross-coupling of benzyl alcohols has also been reported, which tolerates sensitive functional groups like aryl halides. acs.org

Catalytic Reductions: As mentioned in section 2.1.1, the reduction of aldehydes is a key step. The use of specific metal catalysts can enhance the efficiency and selectivity of this process. For example, a vanadium-centered metal-organic framework, MIL-100(V), has been used as a heterogeneous catalyst for the aerobic oxidation of benzyl alcohol, where selectivity can be switched between the aldehyde and the carboxylic acid by simply changing the reaction temperature. rsc.org

Iridium-catalyzed Reactions: Iridium(III) complexes have been shown to catalyze the alkylation of indoles with various alcohols, including benzyl alcohol, through a cascade reaction. acs.org

Table 2: Examples of Catalytic Syntheses for Benzyl Alcohol Derivatives

Reaction Type Catalyst Reactants Product Type Reference
Cross-Coupling/Reduction Iron Chlorobenzamides, Alkyl Grignard reagents Benzylic alcohols nih.gov
Cross-Electrophile Arylation Nickel Benzyl alcohols, Aryl electrophiles Diarylmethanes dicp.ac.cnresearchgate.net
Intermolecular Cross-Coupling Molybdenum Benzyl alcohols Substituted diarylmethanes acs.org
Alkylation Cascade [Cp*IrCl₂]₂ Indoles, Benzyl alcohol 3-Substituted indoles acs.org

Microwave and Ultrasonic-Assisted Synthesis

The application of alternative energy sources like microwaves and ultrasound has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation can significantly enhance the rate of organic reactions. For example, the hydrolysis of benzyl chloride to benzyl alcohol can be achieved in 3 minutes with a 97% yield under microwave irradiation, compared to 35 minutes via conventional heating. rasayanjournal.co.in Microwave-assisted dehydrogenative coupling of benzyl alcohols and amines using a CoCl₂ catalyst has been developed for the synthesis of E-aldimines and N-heterocycles. acs.org The oxidation of benzyl alcohols to benzaldehydes can also be efficiently conducted under microwave irradiation. rasayanjournal.co.inrsc.org

Ultrasonic-Assisted Synthesis: Sonication provides mechanical energy that can enhance mass transfer and accelerate reaction rates. An ultrasonic-assisted method for the synthesis of benzoic acid compounds from benzyl alcohol compounds has been reported, offering advantages such as short reaction times and high yields. google.com Furthermore, the selective oxidation of benzyl alcohol to benzaldehyde (B42025) can be catalyzed by MnFe₂O₄ nanoparticles under ultrasonic irradiation at room temperature, with the catalyst being magnetically retrievable and reusable. rsc.orgrsc.org

These advanced techniques offer powerful tools for the efficient and environmentally conscious synthesis of this compound and its analogues.

Sustainable and Environmentally Benign Synthetic Routes

The pursuit of sustainability in chemical synthesis has led to the exploration of alternative reaction media and conditions that reduce or eliminate the use of hazardous substances. For the synthesis of this compound and its analogues, significant progress has been made in developing greener methodologies, particularly through in-water processes and solvent-free reactions.

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While organic substrates are often insoluble in water, the use of surfactants to create micellar systems can overcome this limitation, often accelerating reaction rates. nih.gov

Recent research has demonstrated the feasibility of conducting key synthetic transformations for benzyl alcohol derivatives in aqueous media. For instance, the oxidation of substituted benzyl alcohols to the corresponding aldehydes, a common step in multi-step syntheses, has been achieved in water. One approach utilizes a tandem process where benzyl alcohols are first photo-oxidized to aldehydes using air as the oxidant, followed by a Knoevenagel condensation. uni-regensburg.de This method employs water-soluble catalysts, allowing the reaction to proceed efficiently in an aqueous medium, with the final product often precipitating out for easy isolation. uni-regensburg.de

Another aqueous-based method involves the electrochemistry-enabled, copper-catalyzed oxidation of benzyl alcohols for the synthesis of quinazolinone derivatives. sioc-journal.cn This process uses electric current in an aqueous phase, avoiding the need for expensive and toxic oxidants. sioc-journal.cn The direct substitution of benzylic alcohols with various nucleophiles has also been successfully performed in pure water, catalyzed by Brønsted acids, which circumvents the need to first convert the alcohol into a better leaving group. mdpi.com

The table below summarizes representative examples of reactions for benzyl alcohol analogues conducted in aqueous media, illustrating the conditions and outcomes that could be adapted for the synthesis of this compound.

Starting Material (Analogue)Reaction TypeCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Benzyl AlcoholOxidation/CondensationSodium anthraquinone-1,5-disulfonate, β-alanineWater20High uni-regensburg.de
Benzyl AlcoholOxidationCuCl₂, Electric CurrentWaterNot specifiedGood to High sioc-journal.cn
Tertiary Benzyl AlcoholsHalogenationN-halosuccinimide, Sodium dodecyl sulphateWaterNot specifiedNot specified nih.gov
Benzylic AlcoholsMulticomponent ReactionPd(II)/TPPMS, Cu(II) saltWaterNot specifiedNot specified researchgate.net
Benzyl AlcoholOxidationPhenyliodoso acetatet-butyl alcohol-water (50:50)30Not specified core.ac.uk

Solvent-free, or neat, reactions represent another cornerstone of green synthesis by eliminating the solvent from the reaction mixture entirely. This approach reduces waste, lowers costs, and simplifies purification processes. These reactions are often facilitated by grinding (mechanochemistry) or by heating the neat reactants. rsc.orgnih.gov

For the synthesis of derivatives structurally related to this compound, several solvent-free methods have been reported. For example, the Hantzsch reaction to produce dihydropyridine (B1217469) derivatives, which can involve substituted benzaldehydes (derivable from benzyl alcohols), has been efficiently carried out under solvent-free conditions using a melamine (B1676169) trisulfonic acid catalyst. jksus.org Similarly, a metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives has been achieved by reacting aryl amines, styrene (B11656) oxides, and aryl acetylenes with molecular iodine at elevated temperatures. rsc.org

Mechanochemical methods, such as ball-milling, have also been employed for the solvent-free synthesis of 4H-pyrans from aldehydes, malononitrile, and 1,3-dicarbonyl compounds, using a reusable metal-organic framework (MOF) as a catalyst. nih.gov These examples highlight the potential for developing a solvent-free synthetic route for this compound or its immediate precursors.

The following table presents examples of solvent-free syntheses for related compound classes.

Reaction TypeReactantsCatalyst/ConditionsYield (%)Reference
Hantzsch Dihydropyridine SynthesisSubstituted benzaldehyde, Ethyl acetoacetate, Ammonium acetateMelamine trisulfonic acidHigh jksus.org
Quinoline SynthesisAryl amine, Styrene oxide, Aryl acetyleneI₂ (10 mol%), 120 °CNot specified rsc.org
4H-Pyran SynthesisAldehyde, Malononitrile, 1,3-dicarbonylCu₂(NH₂-BDC)₂(DABCO) MOF, Ball-millingGood to Excellent nih.gov
Biginelli Reactionβ-keto ester, Aldehyde, Urea/Thiourea2-Chloro-1-methylpyridinium iodide (CMPI), 85 °Cup to 96% researchgate.net

Scalability Considerations in Synthetic Development

The transition of a synthetic procedure from a laboratory setting to industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For a compound like this compound, scalability is a key aspect of its synthetic development.

Research into scalable, in-water processes for complex heterocyclic compounds has shown promise. thieme-connect.comresearchgate.net For instance, the synthesis of a key benzoxazole intermediate was successfully scaled up in an aqueous micellar medium. This approach not only aligns with green chemistry principles by reducing organic waste but also demonstrates that high yields can be maintained at a larger scale. thieme-connect.com The use of flow chemistry is another strategy to improve scalability, offering better control over reaction parameters and enhancing safety. The reduction of carbonyls to alcohols using sodium dithionite (B78146) has been successfully demonstrated in a flow system, yielding α-methylbenzyl alcohol in a 90% isolated yield on a larger scale. researchgate.net

Patents for related compounds often detail scalable synthetic steps. For example, the preparation of a (4-Chlorophenyl)-[2-(3-chloro-propylsulfanyl)-3-methyl-3H-imidazol-4-yl]-methanol intermediate is described in a manner that suggests scalability, involving straightforward reaction workups like partitioning between solvents and purification via chromatography or recrystallization. google.com

Key parameters that must be optimized for scaling up the synthesis of this compound include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant challenges in large reactors.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous systems (e.g., solid-liquid or liquid-liquid), is crucial for consistent reaction rates and yields.

Reagent Addition Rates: The rate of addition of reagents must be carefully controlled to manage reaction temperature and prevent the formation of byproducts.

Work-up and Purification: Isolation procedures must be adapted for large volumes. Methods like filtration and recrystallization are generally more scalable than chromatographic purification. google.com

Safety and Environmental Impact: A thorough risk assessment is necessary to handle potentially hazardous reagents and byproducts safely and to manage waste streams responsibly.

The table below outlines some considerations and findings related to the scalability of synthesizing analogues of this compound.

Compound/ProcessKey Scalability FeatureOutcome/FindingReference
[2-(3-Bromo-2-methylphenyl)-7-chloro-1,3-benzoxazol-5-yl]methanolIn-water micellar synthesisComparable yields to non-aqueous methods, ecofriendly. thieme-connect.comresearchgate.net
α-Methylbenzyl alcoholFlow chemistry reduction90% isolated yield on a scaled-up reaction. researchgate.net
Imidazole derivativesDefined purification stepsScalable purification through filtration and recrystallization. google.com
Halo-substituted dibenzyl alcoholsHigh purity processAchieved purity of at least 98.5% on a larger scale. google.com

Functional Group Transformations of the Methanol Moiety

The primary alcohol group (-CH₂OH) is a versatile handle for a variety of chemical transformations, including oxidation, esterification, etherification, and halogenation.

Oxidation Reactions

The benzylic alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. masterorganicchemistry.com

To Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 2-chloro-4-methylbenzaldehyde. Reagents like Pyridinium chlorochromate (PCC) are effective for this transformation. libretexts.orglibretexts.org PCC is known to oxidize primary alcohols to aldehydes efficiently, preventing over-oxidation to the carboxylic acid, especially when the reaction is performed in an anhydrous solvent like dichloromethane. masterorganicchemistry.comlibretexts.org Another suitable reagent is Dess-Martin periodinane (DMP), which offers advantages such as higher yields and milder, non-acidic reaction conditions. libretexts.org The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, is another established method for preparing aldehydes from primary alcohols under mild conditions. libretexts.orgharvard.edu

To Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-chloro-4-methylbenzoic acid. masterorganicchemistry.com Common reagents for this transformation include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), and potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org These powerful oxidants ensure the complete oxidation of the alcohol function. masterorganicchemistry.com

Table 1: Oxidation Reactions of this compound

Target Product Reagent(s) Typical Conditions
2-Chloro-4-methylbenzaldehyde Pyridinium chlorochromate (PCC) Anhydrous CH₂Cl₂
2-Chloro-4-methylbenzaldehyde Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperature
2-Chloro-4-methylbenzaldehyde Swern Oxidation (DMSO, (COCl)₂, Et₃N) Low temperature (-78 °C to rt)
2-Chloro-4-methylbenzoic acid Potassium permanganate (KMnO₄) Basic solution, heat
2-Chloro-4-methylbenzoic acid Chromic acid (H₂CrO₄) / Jones Reagent Acetone, H₂SO₄

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification.

Esterification: This reaction involves treating the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. Acid-catalyzed esterification, such as the Fischer method, involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. aocs.org For instance, reaction with acetic acid would yield (2-chloro-4-methylphenyl)methyl acetate. The use of more reactive acylating agents, such as acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270), provides a more rapid and often irreversible route to the corresponding ester.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treating the sodium salt of this compound with methyl iodide would produce 1-(chloromethyl)-2-(methoxymethyl)-4-methylbenzene. Alternatively, specific reagents can selectively convert benzylic alcohols into their methyl or ethyl ethers. organic-chemistry.org

Halogenation at the Benzylic Position

The hydroxyl group can be replaced by a halogen atom to form a benzylic halide. This transformation is crucial for subsequent nucleophilic substitution reactions. The choice of halogenating agent determines the resulting halide.

Chlorination: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. The reaction typically proceeds in the presence of a base like pyridine to neutralize the HCl byproduct, affording 1-(chloromethyl)-2-chloro-4-methylbenzene.

Bromination: Reagents such as phosphorus tribromide (PBr₃) are effective for converting primary alcohols to the corresponding alkyl bromides, yielding 1-(bromomethyl)-2-chloro-4-methylbenzene. The mechanism of benzylic halogenation can also proceed via radical intermediates when reacting a substituted toluene (B28343) with a halogen under heat or light. ambeed.com

Aromatic Ring Modifications and Derivatization Strategies

The substituents on the aromatic ring—chloro, methyl, and hydroxymethyl—govern its reactivity towards further modification.

Nucleophilic Aromatic Substitution (SNAr) on Related Halogenated Aromatics

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (like a halogen) on the aromatic ring. libretexts.orgmasterorganicchemistry.com In this compound, the ring is substituted with a weakly deactivating chloro group and two weakly activating groups (methyl and hydroxymethyl). This substitution pattern does not strongly activate the ring for SNAr. masterorganicchemistry.com

For SNAr to occur, the aromatic ring must be electron-poor, which facilitates the attack of a nucleophile. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key, and it is greatly enhanced by the presence of potent electron-withdrawing groups like nitro groups. libretexts.orgmasterorganicchemistry.com For example, 2,4-dinitrochlorobenzene reacts readily with nucleophiles, whereas chlorobenzene (B131634) itself is much less reactive. libretexts.org Therefore, direct SNAr on the chloride of this compound or its derivatives is generally unfavorable under standard conditions. However, under forcing conditions (high temperature and pressure) or through catalysis, nucleophilic substitution might be possible, as seen in industrial processes like the Dow process for phenol (B47542) synthesis. libretexts.org

Electrophilic Aromatic Substitution (EAS) Reactivity

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. msu.edu The regiochemical outcome of such a reaction on this compound is determined by the cumulative directing effects of the existing substituents.

The directing effects of the substituents are as follows:

-CH₃ (Methyl): An activating group and ortho, para-director due to inductive electron donation and hyperconjugation. lkouniv.ac.in

-Cl (Chloro): A deactivating group but an ortho, para-director due to the competing effects of inductive electron withdrawal and resonance electron donation. lkouniv.ac.in

-CH₂OH (Hydroxymethyl): A weakly deactivating group and a meta-director relative to its own position, though its influence is generally considered weak compared to halogens or alkyl groups.

Considering the positions on the ring of this compound:

C1: Substituted with -CH₂OH

C2: Substituted with -Cl

C3: ortho to -Cl, meta to -CH₂OH and -CH₃.

C4: Substituted with -CH₃

C5: ortho to -CH₃, meta to -Cl and -CH₂OH.

C6: para to -CH₃, ortho to -CH₂OH, meta to -Cl.

The directing effects can be summarized as:

The methyl group strongly directs incoming electrophiles to positions C5 and C6 (its ortho and para positions).

The chloro group directs to positions C3 and C5 (its ortho and para positions).

The hydroxymethyl group weakly deactivates and directs meta, which would be positions C3 and C5.

Combining these effects, the most activated and sterically accessible positions for an incoming electrophile are C5 and C3. The C5 position is strongly favored as it is ortho to the activating methyl group and para to the chloro group. The C3 position is ortho to the deactivating chloro group, making it less favorable. The C6 position is sterically hindered by the adjacent hydroxymethyl group. Therefore, electrophilic substitution, such as nitration or Friedel-Crafts acylation, is most likely to occur at the C5 position . uomustansiriyah.edu.iq

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Influence of -CH₂OH (at C1) Influence of -Cl (at C2) Influence of -CH₃ (at C4) Overall Likelihood
C3 meta ortho meta Possible
C5 meta para ortho Most Likely
C6 ortho meta para Less Likely (Steric Hindrance)

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Methylphenyl Methanol

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of a chloro-substituted aromatic ring in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of these reactions with similar aryl chlorides.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. This compound can be expected to participate in Suzuki-Miyaura coupling, where the carbon-chlorine bond is activated by a palladium catalyst.

A general representation of the Suzuki-Miyaura coupling involving this compound is shown below:

Generated code

This compound + R-CH=CH₂ --[Pd catalyst, Base]--> (2-(R-CH=CH)-4-methylphenyl)methanol + HCl

Generated code

This compound + R-C≡CH --[Pd catalyst, Cu(I) co-catalyst, Base]--> (2-(R-C≡C)-4-methylphenyl)methanol + HCl

Generated code

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy.benchchem.comvulcanchem.comptfarm.pluobaghdad.edu.iqgoogle.comraco.catmsu.edubohrium.comsdsu.edudocbrown.infoupi.edu

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopic Analysis.vulcanchem.comptfarm.pluobaghdad.edu.iqgoogle.comraco.catbohrium.comsdsu.edudocbrown.infoupi.eduniph.go.jp

In the ¹H NMR spectrum of (2-Chloro-4-methylphenyl)methanol, distinct signals corresponding to each type of proton are observed. The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to produce a singlet at approximately δ 4.6-4.8 ppm. The methyl group (-CH₃) attached to the phenyl ring gives rise to a singlet around δ 2.3 ppm. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.0-7.5Multiplet
-CH₂OH4.6-4.8Singlet
-CH₃~2.3Singlet
-OHVariableBroad Singlet

¹³C NMR Spectroscopic Analysis.vulcanchem.comptfarm.pluobaghdad.edu.iqgoogle.comraco.catdocbrown.infoupi.edu

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the aromatic carbons will show signals in the downfield region, typically between δ 120-140 ppm. The carbon bearing the chloro substituent and the carbon bearing the methyl group will have distinct chemical shifts influenced by the electronic effects of these substituents. The benzylic carbon of the hydroxymethyl group (-CH₂OH) is expected to resonate around δ 60-65 ppm, while the methyl carbon (-CH₃) will appear in the upfield region, typically around δ 20-25 ppm.

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C-Cl~133
Aromatic C-CH₃~137
Other Aromatic C126-130
-CH₂OH60-65
-CH₃20-25

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments are employed. sdsu.eduscielo.org.zaresearchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons, helping to delineate their specific positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the benzylic protons to the benzylic carbon, and the methyl protons to the methyl carbon. scielo.org.zaresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, HMBC would show correlations from the methyl protons to the aromatic carbon they are attached to, as well as to the adjacent aromatic carbons. It would also show correlations from the benzylic protons to the aromatic carbon they are attached to and the neighboring carbons. sdsu.eduscielo.org.zaresearchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis.benchchem.comptfarm.pluobaghdad.edu.iqgoogle.comraco.catmsu.edubohrium.comdocbrown.infoupi.edu

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound exhibits several characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-OHO-H stretch3200-3600 (broad)
Aromatic C-HC-H stretch3000-3100
Aliphatic C-H (-CH₃, -CH₂)C-H stretch2850-3000
Aromatic C=CC=C stretch1450-1600
-OHC-O stretch1000-1260
C-ClC-Cl stretch600-800

The broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group's O-H stretching vibration, broadened due to hydrogen bonding. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and hydroxymethyl groups appear just below 3000 cm⁻¹. libretexts.org The in-ring C=C stretching vibrations of the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching vibration of the primary alcohol is expected in the 1000-1260 cm⁻¹ range. The presence of the chlorine atom is confirmed by a C-Cl stretching band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination.benchchem.comvulcanchem.comuobaghdad.edu.iqgoogle.commsu.edu

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS provides the molecular weight and valuable structural information through its fragmentation pattern. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound (C₈H₉ClO). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

Common fragmentation pathways for benzylic alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. libretexts.org The fragmentation of this compound would likely involve the formation of a stable benzylic carbocation.

Predicted Fragmentation Pattern:

m/z Value Possible Fragment Ion Loss From Molecular Ion
156/158[C₈H₉ClO]⁺Molecular Ion
139/141[C₈H₈Cl]⁺-OH
121[C₈H₉O]⁺-Cl
105[C₇H₅O]⁺-Cl, -CH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.benchchem.comptfarm.pluobaghdad.edu.iqgoogle.comdocbrown.info

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring. msu.eduup.ac.za The presence of substituents on the benzene ring, such as the chloro, methyl, and hydroxymethyl groups, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). upi.edudergipark.org.tr Typically, substituted benzenes show two main absorption bands. The primary band, often referred to as the E-band, appears at shorter wavelengths (around 200-220 nm), while the secondary band, or B-band, which is less intense, is observed at longer wavelengths (around 250-280 nm). up.ac.za The specific positions and intensities of these bands for this compound would be influenced by the combined electronic effects of the substituents.

X-ray Crystallography for Solid-State Structure Determination

Experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction has not been reported in the available scientific literature.

Crystal System, Space Group, and Unit Cell Parameters

Specific data regarding the crystal system, space group, and the dimensions of the unit cell for this compound are not available.

Bond Lengths, Bond Angles, and Torsion Angles

Precise, experimentally determined values for bond lengths, bond angles, and torsion angles that define the molecular geometry of this compound in the crystalline state are currently unavailable.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the specific intermolecular forces, such as hydrogen bonds involving the hydroxyl group or potential π-π stacking interactions between the phenyl rings in the solid state of this compound, cannot be provided without the foundational crystallographic data.

Computational Chemistry and Theoretical Modeling of 2 Chloro 4 Methylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of (2-chloro-4-methylphenyl)methanol. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior.

Ab initio and Density Functional Theory (DFT) are powerful computational tools for studying molecular systems. Ab initio methods are based on first principles, using only fundamental constants, while DFT methods calculate the electron density of a system to determine its properties. For molecules like this compound, DFT, particularly with the B3LYP functional, is a commonly employed method due to its balance of accuracy and computational cost. iucr.orgresearchgate.net These calculations are typically performed with a basis set such as 6-311G(d,p) to provide a good description of the electronic structure. iucr.org Such studies on related phenolic compounds have demonstrated the utility of these methods in understanding their chemical behavior. nih.govacs.org

Geometry optimization is a crucial step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule—the minimum energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Below is a table with representative optimized geometrical parameters for a related molecule, (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, calculated using DFT at the B3LYP/6–311G(d,p) level, which illustrates the type of data obtained from geometry optimization. iucr.org

ParameterBond Length (Å) / Angle (°)
Bond Lengths (Å)
O1—C11.355
N1—C81.417
C1—C61.405
Bond Angles (°)
C2—C1—O1119.3
C5—N1—C8120.6
N1—C8—C9120.6

This data is for (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol and serves as an illustrative example of DFT-calculated geometrical parameters.

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and stability. iucr.orgresearchgate.net A smaller gap suggests higher reactivity. iucr.org

DFT calculations can provide detailed information about the energies of these orbitals and their spatial distribution. For aromatic compounds, the HOMO is often a π-orbital associated with the phenyl ring, while the LUMO is typically a π*-antibonding orbital. The chloro and methyl substituents, along with the hydroxymethyl group, will influence the energies and shapes of these orbitals.

The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

The following table presents calculated electronic properties for a related phenol (B47542) derivative, illustrating the type of data generated. iucr.org

PropertyValue
HOMO Energy-5.848 eV
LUMO Energy-1.641 eV
HOMO-LUMO Gap4.207 eV
Dipole Moment2.61 Debye

This data is for (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol and is provided as an example of calculated electronic properties.

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure verification. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be performed using DFT methods.

Predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The accuracy of these predictions can be improved by considering solvent effects, often through computational models like the Polarizable Continuum Model (PCM).

Similarly, the calculation of vibrational frequencies can help in the interpretation of IR and Raman spectra. The computed frequencies are often scaled to account for systematic errors in the theoretical methods. These theoretical spectra provide a basis for assigning the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational landscape more extensively than static geometry optimizations. By simulating the molecule in a solvent, such as water or methanol, one can observe the transitions between different conformations and determine their relative populations. mdpi.comrsc.org

MD simulations are also invaluable for studying intermolecular interactions. researchgate.net For instance, they can be used to model the hydrogen bonding patterns between molecules of this compound in the liquid state or in solution. researchgate.net These simulations can also shed light on how the molecule interacts with other species, such as biological macromolecules, which is crucial for understanding its potential biological activity. nih.govplos.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govacs.orgnih.govasianpubs.org For a class of compounds like substituted phenols or benzyl (B1604629) alcohols, QSPR models can be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors. nih.govacs.orgnih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly through the use of Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions involving substituted benzyl alcohols like this compound. These theoretical models allow for the prediction of viable reaction pathways and the characterization of their corresponding transition states, providing insights into reaction kinetics and selectivity.

Hydrogen Abstraction Reactions

One of the fundamental reaction pathways for benzyl alcohols is the abstraction of a hydrogen atom. Studies have focused on hydrogen atom transfer (HAT) from the α-C–H bond of substituted benzyl alcohols to various radicals. acs.org For instance, the reaction of benzyl alcohol with the nitrate (B79036) radical (NO₃) has been investigated using DFT at the M06-2X/6-311+G(d,p) and MPW1K/6-311+G(d,p) levels of theory. researchgate.net These studies indicate that hydrogen abstraction from the methylene (B1212753) (-CH₂) group is energetically more favorable than from the hydroxyl (-OH) group or the aromatic ring. researchgate.net This preference is attributed to the lower bond dissociation energy of the benzylic C-H bond.

For this compound, it is predicted that the primary hydrogen abstraction pathway would similarly involve the methylene group. The transition state for this process would feature an elongated C-H bond as the hydrogen atom is transferred to the abstracting radical. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring would subtly influence the energy barrier of this transition state.

A model has been proposed to predict the rate constants of HAT from para-substituted benzyl alcohols to N-oxyl radicals. acs.org This model utilizes parameters such as the Brown and Okamoto's substituent constants (σ+) and the spin population on the atoms of the radical, calculated using DFT/B3LYP/6-31G(d,p). acs.org Although this compound is not para-substituted, this model highlights the importance of substituent effects on the reactivity of the benzylic C-H bond.

Table 1: Predicted Favorable Hydrogen Abstraction Sites in Benzyl Alcohol Derivatives

Reactant Radical Favorable Abstraction Site Computational Method
Benzyl Alcohol NO₃ Methylene (-CH₂) group M06-2X/6-311+G(d,p)

This table is generated based on findings from computational studies on benzyl alcohol and its derivatives and predicts the likely behavior of this compound.

Oxidation Reactions

The oxidation of benzyl alcohols to the corresponding aldehydes is a common and important chemical transformation. Computational studies have been employed to understand the mechanisms of these reactions. For example, the oxidation of various substituted benzyl alcohols with trichloroisocyanuric acid (TCCA) has been studied using the M06-2x/6-311G(d,p) level of theory. researchgate.net The calculations supported a mechanism involving a transition state where a hydride is abstracted by in situ generated Cl₂. researchgate.net

For this compound, a similar oxidation pathway to form 2-chloro-4-methylbenzaldehyde (B1590771) is anticipated. The transition state would involve the interaction of the benzylic hydrogen with the oxidizing agent. The electronic effects of the chloro and methyl substituents would play a role in stabilizing or destabilizing this transition state, thereby affecting the reaction rate.

Another study focused on the catalytic oxidative dehydrogenation of benzyl alcohol to benzaldehyde (B42025) on manganese oxide (MnOx) clusters using DFT calculations. unipa.it This research provided a database of optimized structures and energetic data for reagents, intermediates, transition states, and products. unipa.it Such computational approaches could be applied to this compound to predict the most efficient catalytic system and reaction conditions for its oxidation.

Table 2: Predicted Intermediates and Transition States in the Oxidation of Substituted Benzyl Alcohols

Reactant Oxidant Key Intermediate/Transition State Computational Finding
Substituted Benzyl Alcohols Trichloroisocyanuric Acid (TCCA) Transition state for hydride abstraction by Cl₂ Supported by DFT calculations (M06-2x/6-311G(d,p)) researchgate.net

This table summarizes findings from computational studies on the oxidation of benzyl alcohol derivatives, which can be extrapolated to predict the behavior of this compound.

Nucleophilic Substitution Reactions

While less common for the alcohol group itself without prior activation, computational models can also predict the pathways for nucleophilic aromatic substitution (SNAr) on the phenyl ring. A multivariate linear regression model has been developed to predict the relative rates and regioselectivity of SNAr reactions using simple, computationally derived descriptors. nih.gov These descriptors include the electron affinity of the electrophile and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. nih.gov

For a derivative of this compound where the hydroxyl group is modified to a better leaving group, this model could predict the feasibility and outcome of nucleophilic substitution at the chlorine-bearing carbon. The transition state for an SNAr reaction typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. DFT calculations can be used to determine the geometry and stability of this intermediate and the associated transition states, thus predicting the most likely reaction pathway.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.